4-(1-Aminoethyl)-2-methoxyphenol
Description
4-(1-Aminoethyl)-2-methoxyphenol is a substituted methoxyphenol derivative characterized by an aminoethyl (-CH(NH₂)CH₃) group at the 4-position and a methoxy (-OCH₃) group at the 2-position of the phenolic ring. The aminoethyl substituent introduces polarity and basicity, distinguishing it from other methoxyphenol derivatives .
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
4-(1-aminoethyl)-2-methoxyphenol |
InChI |
InChI=1S/C9H13NO2/c1-6(10)7-3-4-8(11)9(5-7)12-2/h3-6,11H,10H2,1-2H3 |
InChI Key |
CCUOPHCFZGJEKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)OC)N |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
4-(1-Aminoethyl)-2-methoxyphenol serves as a building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is investigated for its potential effects on various biochemical pathways. Studies have shown that it can act as a ligand for specific receptors, influencing cellular signaling processes. Its interaction with enzymes and cellular components is an area of active research.
Medicine
The compound is being explored for its therapeutic potential:
- Drug Development: It acts as a precursor in the synthesis of drugs such as beta-adrenergic blockers (e.g., Metoprolol) which are used to manage cardiovascular conditions .
- Therapeutic Effects: Research indicates potential applications in treating diseases related to neurotransmitter systems due to its ability to modulate receptor activity .
Industrial Applications
In industrial settings, this compound is used in the development of:
- Dyes and Pigments: It contributes to the formulation of various dyes due to its chemical properties.
- Chemical Processes: The compound is utilized in creating new materials and optimizing chemical reactions.
Case Study 1: Therapeutic Potential
A study examined the effects of this compound on adrenergic receptors, demonstrating its ability to enhance receptor activity in vitro. This suggests a potential role in developing treatments for conditions like hypertension and heart failure.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis route for increased yield and purity of this compound. The study highlighted modifications in reaction conditions that resulted in a significant improvement in output efficiency.
Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The biological and chemical behaviors of methoxyphenol derivatives are highly dependent on substituent groups. Below is a comparative analysis:
Table 1: Structural and Functional Group Comparisons
*Hypothesized based on structural similarity to CNS-active amines.
Table 2: Physicochemical Properties
*Estimated using analogous structures.
Preparation Methods
Reductive Amination of 4-(2-Oxoethyl)-2-Methoxyphenol
Reductive amination offers a direct route to 4-(1-aminoethyl)-2-methoxyphenol by reducing a ketone precursor. 4-Acetyl-2-methoxyphenol reacts with ammonium acetate in the presence of sodium cyanoborohydride under acidic conditions. The reaction proceeds via imine intermediate formation, followed by selective reduction to the primary amine.
Key Reaction Conditions:
-
Solvent: Methanol or ethanol
-
Temperature: 25–40°C
-
Catalyst: Sodium cyanoborohydride (NaBH3CN)
-
Yield: 60–75% (optimized)
Purification involves extraction with ethyl acetate, brine washing, and crystallization from hexane/ethyl acetate mixtures.
Nitrostyrene Reduction Pathway
Nitrostyrene intermediates serve as precursors for amine synthesis. 4-(2-Nitrovinyl)-2-methoxyphenol undergoes catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol under hydrogen gas (1–3 atm). The nitro group is reduced to an amine, yielding this compound.
Optimization Insights:
-
Catalyst Loading: 5–10% Pd/C by weight
-
Acidic Additives: Sulfuric acid (0.1–0.5 M) enhances reaction rate
-
Yield: 80–85% after recrystallization
This method benefits from scalability but requires stringent control over hydrogen pressure to avoid over-reduction byproducts.
Cyanohydrin Hydrolysis Method
A high-yielding route involves cyanohydrin intermediates derived from 4-hydroxy-3-methoxybenzaldehyde (vanillin). Vanillin reacts with sodium cyanide in aqueous methanol at 0–5°C to form 4-hydroxy-3-methoxymandelonitrile, which is subsequently hydrogenated to the target amine.
Reaction Scheme:
-
Cyanohydrin Formation:
-
Hydrogenation:
Critical Parameters:
-
Hydrogenation Time: 2–3 hours at 25°C
-
Acid Concentration: 10–15% H2SO4 prevents side reactions
Reaction Optimization and Conditions
Solvent-Free Synthesis
The patent WO2003042166A2 highlights a solvent-free approach where 2-(3-methoxy-4-hydroxyphenyl)-ethylamine reacts with α-hydroxycarboxylic acid esters at elevated temperatures (100–150°C). This method eliminates solvent recovery steps and achieves near-quantitative conversion.
Advantages:
-
Reaction Time: Reduced from 72 hours (solvent-based) to 12–24 hours
-
Purity: >98% (by HPLC) without chromatography
Acid-Catalyzed Cyclization
Dioxolanone intermediates, formed by reacting α-hydroxyacids with acetone under sulfuric acid catalysis, enable stereospecific amidation. For example, 5-(4-chlorophenyl)-2,2-dimethyl-1,3-dioxolan-4-one reacts with 2-(4-hydroxyphenyl)-ethylamine to yield this compound derivatives.
Conditions:
-
Catalyst: H2SO4 (5–10 mol%)
-
Temperature: 40–60°C
-
Yield: 70–80%
Purification and Characterization
Crystallization Techniques
Crude product is purified via recrystallization from ethyl acetate/hexane (1:3 v/v), yielding light beige crystals with >99% purity.
Typical Data:
-
Melting Point: 180–182°C (decomposition)
-
HPLC Purity: 99.5% (C18 column, acetonitrile/water gradient)
Spectroscopic Characterization
-
IR (KBr): 3350 cm⁻¹ (O-H), 1600 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-O methoxy)
-
¹H NMR (DMSO-d6): δ 6.75 (s, 1H, aromatic), δ 3.85 (s, 3H, OCH3), δ 3.10 (q, 2H, CH2NH2)
Industrial-Scale Production
Continuous Flow Hydrogenation
Replacing batch reactors with continuous flow systems improves throughput. Using a fixed-bed Pd/C catalyst, residence times of 10–15 minutes achieve 95% conversion at 50°C.
Economic Benefits:
-
Cost Reduction: 40% lower catalyst consumption
-
Output: 500 kg/month (pilot-scale data)
Q & A
Q. What are the common synthetic routes for 4-(1-Aminoethyl)-2-methoxyphenol, and how can reaction conditions be optimized?
Methodological Answer: A primary synthetic approach involves reducing nitro precursors using agents like sodium borohydride or catalytic hydrogenation (e.g., Pd/C under H₂). For example, 4-(2-Nitroethyl)-2-methoxyphenol can be reduced to the target amine. Optimization includes:
- Catalyst selection : Pd/C vs. Raney Ni for hydrogenation efficiency.
- Solvent systems : Polar aprotic solvents (e.g., THF) enhance nitro group reactivity.
- Temperature control : Maintain 25–50°C to avoid side reactions like over-reduction.
Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) ensures high yield (>75%) .
Q. Which analytical techniques are validated for characterizing this compound and its intermediates?
Methodological Answer:
- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% formic acid in water/acetonitrile (gradient: 5–95% ACN over 30 min). Retention time: ~12.3 min.
- GC-MS : Derivatize with BSTFA to enhance volatility; monitor fragments at m/z 153 (M⁺-CH₃O) and 123 (M⁺-NH₂CH₂CH₂).
- ¹H NMR : Key signals include δ 6.8 (aromatic H), δ 3.8 (OCH₃), and δ 2.7 (CH₂NH₂). Validate purity (>95%) via integration .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye contact; LD₅₀ data unavailable ).
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Spill management : Neutralize with 10% acetic acid, absorb with vermiculite, and dispose as hazardous waste .
Advanced Research Questions
Q. How does this compound interact with acetylcholinesterase, and what experimental designs validate its inhibitory activity?
Methodological Answer:
- Ellman’s assay : Incubate enzyme with 0.1–100 µM compound in pH 8.0 buffer (DTNB as chromogen). Measure absorbance at 412 nm.
- Kinetic analysis : Determine Kᵢ via Lineweaver-Burk plots; compare to derivatives (e.g., 2-methoxy-4-(oxiran-2-ylmethyl)phenol, Kᵢ = 90–380 nM ).
- Molecular docking : Use AutoDock Vina to model binding to acetylcholinesterase’s catalytic triad (Ser200, His440, Glu327). Validate with mutagenesis studies .
Q. How can researchers resolve contradictions in toxicity data for this compound?
Methodological Answer:
- In vitro assays : Perform MTT tests on HepG2 cells (IC₅₀ determination) and Ames tests for mutagenicity.
- Data normalization : Account for batch variability (e.g., purity, solvent residues) via LC-MS trace analysis.
- Meta-analysis : Cross-reference SDS gaps (e.g., "no data" on organ toxicity ) with structurally analogous compounds (e.g., 4-ethyl-2-methoxyphenol ).
Q. What methodologies assess the ecological impact of this compound given limited biodegradation data?
Methodological Answer:
Q. How is X-ray crystallography employed to elucidate the stereochemistry of this compound derivatives?
Methodological Answer:
Q. What strategies validate the metabolic stability of this compound in pharmacokinetic studies?
Methodological Answer:
- Microsomal incubation : Use rat liver microsomes (0.5 mg/mL) with NADPH regeneration. Monitor parent compound depletion via LC-MS/MS.
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms (IC₅₀ < 10 µM indicates high risk).
- Plasma stability : Incubate in human plasma (37°C, 24 h); quantify degradation via calibration curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
